molecular formula C20H11Br2NO3 B12126703 6,8-dibromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 72788-21-7

6,8-dibromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12126703
CAS No.: 72788-21-7
M. Wt: 473.1 g/mol
InChI Key: FYXWWKDCKJKPFG-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxamide, 6,8-dibromo-N-1-naphthalenyl-2-oxo- is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxamide, 6,8-dibromo-N-1-naphthalenyl-2-oxo- typically involves multi-step organic reactions. One common method includes the bromination of benzopyran derivatives followed by amide formation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The amide formation can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, 6,8-dibromo-N-1-naphthalenyl-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, 6,8-dibromo-N-1-naphthalenyl-2-oxo- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 6,8-dibromo-N-1-naphthalenyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing inflammation. Additionally, it may interact with reactive oxygen species (ROS) to exert antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-3-carbonitrile, 2-oxo-: Similar structure but with a nitrile group instead of a carboxamide.

    2H-1-Benzopyran-2-carboxamide, N-[6-amino-1-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,4-dihydro-6-hydroxy-2,5,7,8-: Contains different substituents on the benzopyran core.

Uniqueness

2H-1-Benzopyran-3-carboxamide, 6,8-dibromo-N-1-naphthalenyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

72788-21-7

Molecular Formula

C20H11Br2NO3

Molecular Weight

473.1 g/mol

IUPAC Name

6,8-dibromo-N-naphthalen-1-yl-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H11Br2NO3/c21-13-8-12-9-15(20(25)26-18(12)16(22)10-13)19(24)23-17-7-3-5-11-4-1-2-6-14(11)17/h1-10H,(H,23,24)

InChI Key

FYXWWKDCKJKPFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Origin of Product

United States

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